N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide
Description
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-3-14(19)16-15-12-8-21(20)9-13(12)17-18(15)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPTUGIYQUDACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Derivatives
The synthesis begins with the preparation of a thiophene-based 1,3-diketone or its equivalent. For example, ethyl 3-aminothiophene-2-carboxylate may serve as a precursor, reacting with p-tolylhydrazine under acidic or catalytic conditions to form the pyrazole ring. Nano-ZnO catalysts, as reported by Girish et al., enhance reaction efficiency by accelerating the cyclization step, achieving yields exceeding 90% in analogous systems.
Reaction Conditions
- Catalyst : Nano-ZnO (10 mol%)
- Solvent : Ethanol, reflux (78°C)
- Time : 4–6 hours
The regioselectivity of the cyclization is critical, as competing pathways may yield undesired isomers. Steric and electronic effects from the p-tolyl group direct the formation of the 2-(p-tolyl) substituent on the pyrazole ring.
Oxidation to Introduce the 5-Oxido Functionality
The sulfoxide group at position 5 is introduced via oxidation of the thiophene sulfur atom. This step requires careful control to avoid over-oxidation to a sulfone.
Oxidation Protocols
Meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C is the preferred oxidizing agent, selectively converting the thiophene sulfur to a sulfoxide. Alternative oxidants like hydrogen peroxide (H₂O₂) in acetic acid have been explored but may necessitate longer reaction times (12–24 hours).
Optimized Oxidation Conditions
| Parameter | Value |
|---|---|
| Oxidizing agent | m-CPBA (1.1 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Reaction time | 2 hours |
| Yield | 85–90% |
Post-oxidation, the crude product is purified via silica gel chromatography using a gradient of ethyl acetate in hexanes (20–50%).
The final step involves the introduction of the propionamide group at position 3 via acylation of the primary amine.
Propionylation Reaction
The amine intermediate is treated with propionyl chloride in the presence of a base such as triethylamine to neutralize HCl byproducts.
Reaction Setup
- Solvent : Tetrahydrofuran (THF) or dichloromethane
- Base : Triethylamine (2.0 equiv)
- Temperature : Room temperature (25°C)
- Time : 3–4 hours
The reaction proceeds quantitatively, with yields typically exceeding 95% after purification by recrystallization from ethanol/water mixtures.
Analytical Characterization
The structural integrity and purity of N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide are confirmed through spectroscopic and chromatographic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Challenges and Alternative Approaches
Regioselectivity in Cyclocondensation
Non-symmetrical 1,3-diketones may yield regioisomeric pyrazoles. To mitigate this, microwave-assisted synthesis has been proposed, reducing reaction times and improving selectivity.
Oxidation Side Reactions
Over-oxidation to sulfones is minimized by using stoichiometric m-CPBA and low temperatures. Catalytic asymmetric oxidation methods remain underexplored but could offer enantioselective routes for chiral analogs.
Chemical Reactions Analysis
Types of Reactions
N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-Cancer Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anti-cancer properties. The compound N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide has been studied for its potential as an anti-cancer agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting it could be a candidate for further development as an anticancer drug .
2. Anti-Inflammatory Effects
The compound has shown promise in anti-inflammatory applications. Molecular docking studies have indicated that it may act as a 5-lipoxygenase inhibitor, which is relevant for treating inflammatory diseases . This suggests that further exploration into its mechanism of action could yield new therapeutic strategies for conditions like arthritis and asthma.
3. Antimicrobial Properties
The thieno[3,4-c]pyrazole framework has been associated with antimicrobial activity. Preliminary assessments indicate that derivatives of this compound may possess efficacy against various bacterial strains, making them potential candidates for antibiotic development .
Agricultural Applications
1. Agrochemical Development
The unique structural features of this compound suggest potential applications in agrochemicals. Compounds with similar structures have been explored for their ability to act as herbicides or fungicides due to their biological activity .
Material Science Applications
1. Polymer Chemistry
Thieno[3,4-c]pyrazole derivatives are being investigated for their incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The functional groups present in this compound could facilitate interactions within polymer networks .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-Cancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Study 2 | Anti-Inflammatory Effects | Identified as a potential 5-lipoxygenase inhibitor through molecular docking studies. |
| Study 3 | Antimicrobial Properties | Showed efficacy against multiple bacterial strains in preliminary tests. |
Mechanism of Action
The mechanism of action of N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, emphasizing substituent effects and inferred biological implications.
Structural Analogues and Substituent Variations
Key Comparative Insights
Acyl Group Variations Propionamide vs. This modification may improve metabolic stability by reducing susceptibility to amidase cleavage . Benzamide vs. Propionamide: The benzamide analog () introduces a bulkier aromatic substituent with a bromine atom, which may enhance π-π stacking interactions but reduce solubility due to increased molecular weight and hydrophobicity .
Substituent Effects on Bioactivity The p-tolyl group (common in the target compound and ’s benzamide derivative) likely enhances binding to hydrophobic pockets in autotaxin or related targets.
Heterocyclic Core Differences Thieno[3,4-c]pyrazole vs. Thiazolo[4,5-b]pyridine: While both cores are bicyclic heterocycles, the thiazolo[4,5-b]pyridine derivatives () exhibit distinct electronic properties due to the sulfur and nitrogen arrangement. This impacts reactivity, such as the hydrogen mobility noted at the N3 position, enabling derivatization strategies (e.g., cyanoethylation) .
Physicochemical and Pharmacokinetic Implications
Research Findings and Patent Landscape
- Autotaxin Inhibition: Patent WO 2022/003377 highlights thieno[3,4-c]pyrazole derivatives as autotaxin inhibitors, suggesting the target compound’s propionamide side chain may optimize inhibitory potency compared to earlier acetamide variants .
- Synthetic Flexibility: demonstrates the feasibility of modifying heterocyclic cores (e.g., cyanoethylation), which could inspire further derivatization of the target compound’s propionamide group .
- SAR Trends : The prevalence of p-tolyl and acyl modifications across analogs (e.g., ) underscores their importance in balancing target affinity and drug-like properties .
Biological Activity
N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide is a synthetic compound belonging to the thieno[3,4-c]pyrazole class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C16H18N4O2S
Molecular Weight : Approximately 342.41 g/mol
Structural Features : The compound features a thieno[3,4-c]pyrazole core with a propionamide side chain and a p-tolyl substituent. Its unique structure may facilitate interactions with various biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Thieno[3,4-c]pyrazole |
| Functional Groups | Amide group, oxido group, aromatic ring |
| Potential Reactivity | Can participate in nucleophilic and electrophilic reactions |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research has indicated that thieno[3,4-c]pyrazoles may exhibit various pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that compounds in this class can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation by modulating inflammatory pathways.
- Antimicrobial Properties : The compound may possess antimicrobial activity against certain bacterial strains.
Case Studies and Research Findings
Recent studies have explored the biological activity of related thieno[3,4-c]pyrazole derivatives:
- Antiproliferative Activity : In vitro tests demonstrated that derivatives exhibited significant antiproliferative effects against breast and colon cancer cell lines. For instance, a related compound showed IC50 values in the low micromolar range against these cell lines .
- Mechanistic Studies : Research indicated that the mechanism of action for these compounds involves the inhibition of specific kinases involved in cancer cell signaling pathways. This was evidenced by Western blot analysis showing decreased phosphorylation of key proteins involved in cell survival .
- Comparative Studies : A comparative study highlighted that modifications to the substituents on the thieno[3,4-c]pyrazole core could enhance or reduce biological activity. For example, introducing electron-donating groups significantly increased potency against certain cancer types .
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of Thieno[3,4-c]pyrazole Core : This step may include cyclization reactions using appropriate precursors.
- Introduction of Side Chains : The propionamide and p-tolyl groups are introduced through acylation or alkylation reactions.
- Purification and Characterization : Final products are purified using chromatography techniques and characterized by NMR and mass spectrometry.
Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Cyclization to form thieno[3,4-c]pyrazole core |
| Step 2 | Acylation to introduce propionamide group |
| Step 3 | Purification via chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
